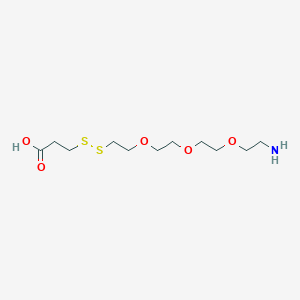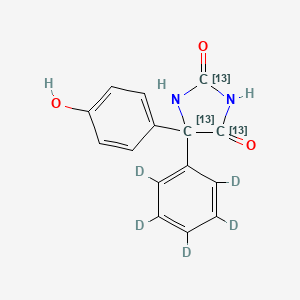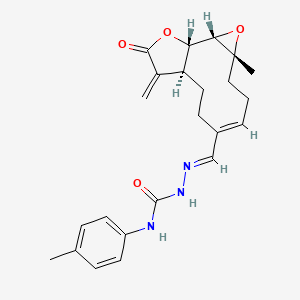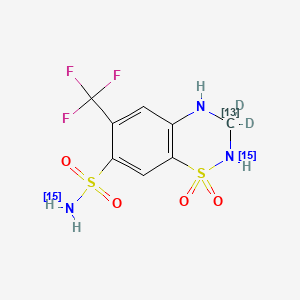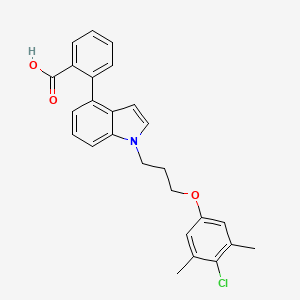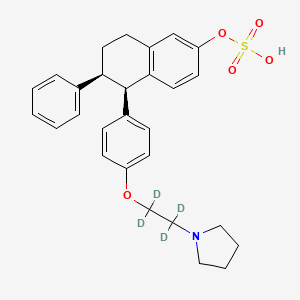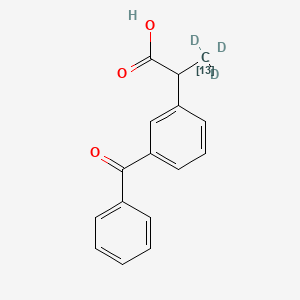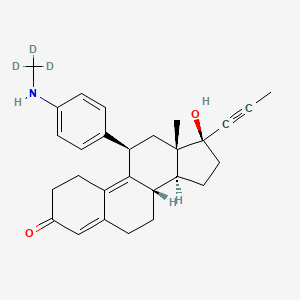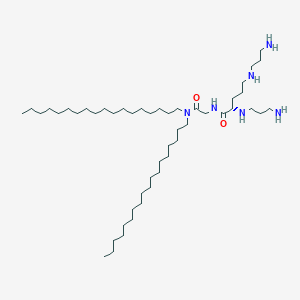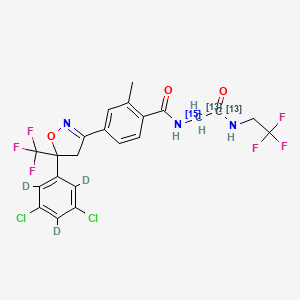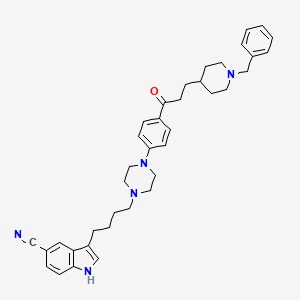![molecular formula C26H29N5O3S B12414894 3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)
3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-32 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets specific enzymes and proteins involved in the viral replication process, thereby preventing the virus from multiplying and spreading within the host. The development of HIV-1 inhibitor-32 represents a significant advancement in the ongoing battle against HIV/AIDS, offering potential for more effective treatments and improved patient outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-32 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The process typically begins with the preparation of a core scaffold, followed by the introduction of various functional groups to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of HIV-1 inhibitor-32 requires scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: HIV-1 inhibitor-32 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of HIV-1 inhibitor-32 with enhanced or modified inhibitory activity. These derivatives can be further tested for their efficacy and safety in inhibiting HIV-1 replication.
Scientific Research Applications
HIV-1 inhibitor-32 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.
Biology: Employed in research to understand the molecular interactions between HIV-1 and its host, as well as the development of resistance mechanisms.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 infection and monitoring treatment progress.
Mechanism of Action
HIV-1 inhibitor-32 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The primary molecular targets include:
Reverse Transcriptase: Inhibits the enzyme responsible for converting viral RNA into DNA, thereby preventing the integration of the viral genome into the host’s DNA.
Protease: Blocks the enzyme that cleaves viral polyproteins into functional proteins, essential for viral maturation and assembly.
Integrase: Inhibits the enzyme that facilitates the integration of viral DNA into the host genome, preventing the establishment of a productive infection.
The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby blocking their catalytic activity and disrupting the viral replication cycle.
Comparison with Similar Compounds
HIV-1 inhibitor-32 can be compared with other similar compounds, such as:
Raltegravir: An integrase strand transfer inhibitor that prevents the integration of viral DNA into the host genome.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A more potent integrase inhibitor with a higher barrier to resistance compared to earlier inhibitors.
Uniqueness of HIV-1 Inhibitor-32: HIV-1 inhibitor-32 stands out due to its unique chemical structure, which allows for enhanced binding affinity and specificity towards its molecular targets. Additionally, it exhibits a broader spectrum of activity against various HIV-1 strains, including those resistant to other inhibitors.
Properties
Molecular Formula |
C26H29N5O3S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyrimidin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C26H29N5O3S/c1-18-14-21(16-27)15-19(2)25(18)34-24-8-11-28-26(30-24)29-22-9-12-31(13-10-22)17-20-4-6-23(7-5-20)35(3,32)33/h4-8,11,14-15,22H,9-10,12-13,17H2,1-3H3,(H,28,29,30) |
InChI Key |
LPBHCIIMBZNWQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


